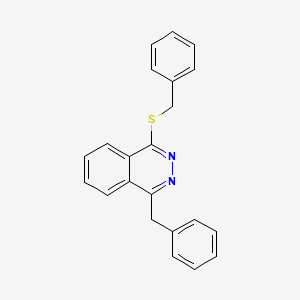

1-Benzyl-4-(benzylsulfanyl)phthalazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(benzylsulfanyl)phthalazine is a chemical compound with the molecular formula C22H18N2S and a molecular weight of 342.46 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes this compound, often involves the reaction of phthalic anhydride with different substituted phenylacetic acids to yield intermediates. These intermediates are then treated with hydrazine to afford 4-benzyl-2H-phthalazin-1-one derivatives, which are subsequently substituted with the corresponding aminoalkylalcohol to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Phthalazine derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can react with benzoyl chloride under reflux conditions to yield benzoyl derivatives .科学的研究の応用

Heterocyclic Compounds and Biological Significance The structural motif of 1-Benzyl-4-(benzylsulfanyl)phthalazine belongs to the class of heterocyclic compounds, which includes triazines and phthalazines. These compounds are fundamental in medicinal chemistry, exhibiting a wide range of biological activities. Triazines, for instance, show promise in antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities, among others. The triazine and phthalazine scaffolds are considered pivotal for future drug development due to their potent pharmacological activities, highlighting their importance in the synthesis of new molecules with desired therapeutic responses (Verma, Sinha, & Bansal, 2019).

Antimicrobial Potential of Benzoxazinoids Benzoxazinoids, closely related to phthalazine derivatives, are known for their role in plant defense against microbial threats. They have been identified as potential scaffolds for the development of new antimicrobial compounds. Synthetic derivatives of benzoxazinones exhibit significant antimicrobial activities, suggesting the underlying value of these heterocyclic scaffolds in designing novel antimicrobial agents. The exploration of benzoxazinoids underscores the importance of phthalazine derivatives in contributing to the development of new therapeutic agents with potential antimicrobial properties (de Bruijn, Gruppen, & Vincken, 2018).

Synthetic Routes for Phthalazine Derivatives The synthesis of substituted phthalazine derivatives is a key area of research, highlighting the versatility of phthalazine as a building block in medicinal chemistry. Various synthetic routes have been developed to create new molecules with phthalazine structure, aiming to achieve potency and effectiveness in pharmacological responses. This research area is crucial for the continued development of new molecules with significant therapeutic potential, demonstrating the scientific relevance of this compound derivatives (Singh & Kumar, 2019).

作用機序

Target of Action

It’s known that compounds with a phthalazine structure often interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the ability to stabilize any intermediate in the aromatic ring .

Biochemical Pathways

Compounds with a phthalazine structure are known to influence various biochemical pathways .

Result of Action

Compounds with a phthalazine structure have been associated with various pharmacological activities .

将来の方向性

The future directions for research on 1-Benzyl-4-(benzylsulfanyl)phthalazine and similar compounds could involve further exploration of their vasorelaxant and antiplatelet activities, as well as their potential applications in the treatment of cardiovascular diseases . Additionally, the synthesis of new phthalazine derivatives and the study of their biological activities could be a promising area of research .

特性

IUPAC Name |

1-benzyl-4-benzylsulfanylphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(24-23-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBQWSANZXNXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)

![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)

![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)